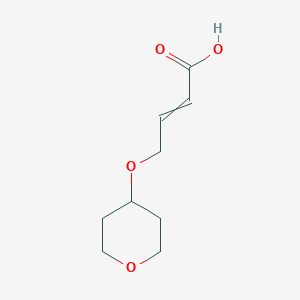

4-(Oxan-4-yloxy)but-2-enoic acid

説明

4-(Oxan-4-yloxy)but-2-enoic acid is a substituted but-2-enoic acid derivative featuring a tetrahydropyran (oxane) ether group at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive α,β-unsaturated carbonyl systems. The compound (CAS: 1341739-22-7) is commercially available with 95% purity and is primarily used in research and development contexts .

特性

分子式 |

C9H14O4 |

|---|---|

分子量 |

186.20 g/mol |

IUPAC名 |

4-(oxan-4-yloxy)but-2-enoic acid |

InChI |

InChI=1S/C9H14O4/c10-9(11)2-1-5-13-8-3-6-12-7-4-8/h1-2,8H,3-7H2,(H,10,11) |

InChIキー |

LGHIRMMFXWARNB-UHFFFAOYSA-N |

正規SMILES |

C1COCCC1OCC=CC(=O)O |

製品の起源 |

United States |

準備方法

The synthesis of 4-(Oxan-4-yloxy)but-2-enoic acid can be achieved through several methods. One common approach involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent. For industrial production, the reaction conditions are optimized to ensure high yield and purity, often involving the use of tosic acid for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates .

化学反応の分析

4-(オキサン-4-イルオキシ)ブト-2-エン酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するオキソ誘導体に変換するために酸化することができます。

還元: 還元反応は、ブテン酸部分の二重結合を単結合に変換し、飽和誘導体を作ることができます。

置換: テトラヒドロピラン環は、さまざまな置換基が水素原子を置換する置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな置換反応のための求核剤が含まれます。生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。

4. 科学研究における用途

4-(オキサン-4-イルオキシ)ブト-2-エン酸は、科学研究で幅広い用途を持っています。

科学的研究の応用

4-(Oxan-4-yloxy)but-2-enoic acid has a wide range of applications in scientific research:

作用機序

4-(オキサン-4-イルオキシ)ブト-2-エン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物の反応性は、主にさまざまな化学反応に参加できるブテン酸部分の存在によるものです。テトラヒドロピラン環も、その安定性と反応性に寄与しています。 特定の用途と研究対象の誘導体によって、正確な分子標的と経路は異なります .

類似化合物との比較

Key Observations :

- Oxygen-containing cyclic ethers (e.g., oxane) enhance solubility and metabolic stability compared to linear alkoxy groups .

- Aryl-substituted derivatives exhibit higher melting points (72.9–205.5°C) due to π-π stacking interactions .

- Amino-substituted analogs show variability in purity (95–99%), influenced by synthetic routes (e.g., alkylation vs. cyclization) .

Comparative Insights :

- Kinase Inhibition: 4-Oxo-aryl derivatives (e.g., (E)-4-oxo-4-phenylbut-2-enoic acid) exhibit IC₅₀ values in the micromolar range against PknB, a critical target in tuberculosis therapy .

- Central Nervous System (CNS) Activity : Piperazine-substituted analogs (e.g., compound C1-R-27 in ) demonstrate potent anticonvulsant effects (ED₅₀: 15–30 mg/kg) in rodent models, attributed to GABAergic modulation .

- Antimicrobial Activity: Thiophene derivatives (e.g., (E)-4-(thiophen-3-yl)but-2-enoic acid) show broad-spectrum activity against Staphylococcus aureus (MIC: 4–8 µg/mL) and Candida albicans .

生物活性

4-(Oxan-4-yloxy)but-2-enoic acid, also known as (2E)-4-(oxan-4-yloxy)but-2-enoic acid, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and applications in scientific research.

Chemical Structure and Properties

The chemical structure of this compound features a butenoic acid moiety linked to a tetrahydropyran ring. This unique structure contributes to its stability and reactivity, influencing its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

- Bacterial Activity : The compound has demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) varying based on the bacterial strain.

- Fungal Activity : It has also shown antifungal properties, particularly against common strains such as Candida albicans.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism appears to involve modulation of inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The oxane ring can interact with enzymes involved in inflammatory pathways, altering their activity.

- Receptor Modulation : The butenoic acid moiety may participate in hydrogen bonding and electrostatic interactions with receptors, influencing cellular responses.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for certain strains, highlighting its potential as an antimicrobial agent .

- Anti-inflammatory Research : In another study, the compound was tested for its ability to inhibit the production of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). The results showed a dose-dependent decrease in TNF-alpha levels, suggesting its role in modulating inflammatory responses .

Applications in Scientific Research

The versatility of this compound makes it a valuable compound in various fields:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules that may have therapeutic applications.

- Pharmaceutical Development : Ongoing research is exploring its potential as a drug candidate for conditions such as infections and inflammatory diseases.

- Industrial Applications : The compound is also utilized in producing specialty chemicals and materials due to its unique reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。